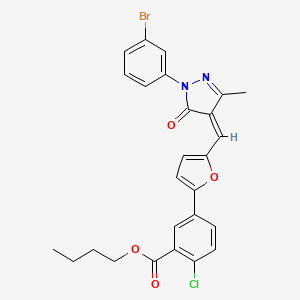

![molecular formula C18H15N5O8S B11693315 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamid ist eine komplexe organische Verbindung, die eine Kombination aus Oxazol- und Benzamid-Einheiten aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamid umfasst typischerweise mehrere Schritte. Ein üblicher Ansatz ist die Herstellung des Oxazolrings, gefolgt von der Einführung der Sulfamoylgruppe und der Benzamideinheit. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung automatisierter Ausrüstung umfassen. Der Prozess ist auf Effizienz optimiert, wobei Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden, um die Produktion zu maximieren und gleichzeitig den Abfall zu minimieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfamoyl group and the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing waste.

Analyse Chemischer Reaktionen

Reaktionstypen

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann den Oxidationszustand der Verbindung verändern, was möglicherweise zur Bildung neuer funktioneller Gruppen führt.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln, wodurch sich die Eigenschaften der Verbindung erheblich verändern.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können je nach beteiligtem Nukleophil oder Elektrophil eine Vielzahl von funktionellen Gruppen einführen.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein zur Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Arzneimittel.

Biologie: Die biologische Aktivität der Verbindung wird auf mögliche therapeutische Anwendungen untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird laufend geforscht, um sein Potenzial als Arzneimittelkandidat für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktion hemmen oder aktivieren. Diese Wechselwirkung kann eine Kaskade von biochemischen Ereignissen auslösen, die zur gewünschten therapeutischen oder industriellen Wirkung führen.

Wirkmechanismus

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfisoxazol: Ein Sulfonamid-Antibiotikum mit einer ähnlichen Sulfamoylgruppe.

Oxaprozin: Ein nichtsteroidales Antirheumatikum mit einem Oxazolring.

Mubritinib: Ein Tyrosinkinase-Inhibitor mit einer Oxazoleinheit.

Einzigartigkeit

N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C18H15N5O8S |

|---|---|

Molekulargewicht |

461.4 g/mol |

IUPAC-Name |

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C18H15N5O8S/c1-10-11(2)20-31-18(10)21-32(29,30)16-5-3-13(4-6-16)19-17(24)12-7-14(22(25)26)9-15(8-12)23(27)28/h3-9,21H,1-2H3,(H,19,24) |

InChI-Schlüssel |

NTFZKWIBEVVKSB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)

![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11693287.png)

![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)

![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)

![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)

![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)